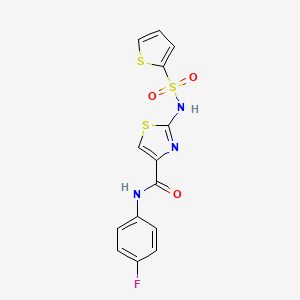![molecular formula C22H28N4O2 B6582410 2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1049338-13-7](/img/structure/B6582410.png)
2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a pyridazinone core linked to a piperazine moiety. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridazinone ring followed by the introduction of the piperazine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.
Scientific Research Applications
2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The pathways involved can include various signaling cascades that are modulated by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.
Piperazine derivatives: These compounds share the piperazine moiety and are often used in medicinal chemistry.
Uniqueness
What sets 2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one apart is its unique combination of the pyridazinone and piperazine structures, which may confer distinct biological properties and therapeutic potential.
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-20-9-5-4-8-18(20)19-10-11-21(24-23-19)25-12-14-26(15-13-25)22(27)16-17-6-2-3-7-17/h4-5,8-11,17H,2-3,6-7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCBKEAYALVJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)
![1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6582338.png)
![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide](/img/structure/B6582353.png)
![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6582363.png)
![3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B6582369.png)
![4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6582373.png)

![ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B6582390.png)
![4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B6582394.png)
![4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6582404.png)
![2-methyl-N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6582423.png)
![N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6582434.png)
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B6582440.png)
